tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate
Description
This compound is a multifunctional molecule featuring:
- A tert-butyl carbamate group, providing acid stability during synthesis .
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis for UV-monitored deprotection .
- Cyclohexyl and 4-methyl-2-oxo-1H-quinolin-7-yl substituents, which may influence lipophilicity and target binding .
- Stereochemical specificity at the 5S and 2S positions, critical for biological interactions.
Its synthesis likely involves iterative coupling of Fmoc-protected amino acids and selective deprotection steps, as seen in analogous compounds (e.g., 85–98% yields for Fmoc-glutamamide derivatives) .
Properties
Molecular Formula |
C45H55N5O7 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1 |
InChI Key |
BSFFWLJHCCBOPN-QARUCVQPSA-N |
Isomeric SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Chemical Reactions Analysis
CYM2503 undergoes various chemical reactions, including:
Oxidation: CYM2503 can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can modify the functional groups within CYM2503.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives
Scientific Research Applications
CYM2503 has several scientific research applications:
Chemistry: Used as a tool compound to study the modulation of GALR2.
Biology: Investigated for its role in modulating galanin receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its anticonvulsant properties, particularly in the treatment of epilepsy. .
Industry: Utilized in research and development for potential therapeutic applications
Mechanism of Action
CYM2503 acts as a positive allosteric modulator of GALR2. It potentiates the galanin-stimulated IP1 accumulation in cells expressing GALR2. This modulation enhances the receptor’s response to its endogenous ligand, galanin, leading to increased signaling through the inositol phosphate pathway. This mechanism is believed to contribute to its anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Stereochemistry & Backbone Flexibility : The target compound’s (5S,2S) configuration aligns with bioactive peptide analogs (e.g., compound 59) that prioritize stereochemical precision for target binding .
Protecting Groups : Unlike Boc-protected analogs (e.g., Fmoc-NhLys(Boc)-OH ), the tert-butyl carbamate here may enhance stability under basic conditions .
Synthetic Efficiency : Yields for analogs range from 58–98%, suggesting the target compound’s synthesis could be optimized using similar strategies (e.g., Fmoc deprotection with piperidine or Pd(OH)₂/C hydrogenation ).
Biological Activity
The compound tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse sources.
Molecular Formula and Weight
- Molecular Formula : C22H30N4O5
- Molecular Weight : 430.50 g/mol
Structural Characteristics
The compound features several functional groups, including:
- tert-butyl group : Known for enhancing lipophilicity.
- Fluorenylmethoxycarbonyl (Fmoc) : Commonly used in peptide synthesis as a protecting group.
- Quinoline derivative : Imparts unique biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Protein Kinases : Involved in signaling pathways crucial for cell proliferation and survival.
- Enzymatic Activity : Potential inhibition of specific metabolic enzymes, impacting cellular metabolism.
Pharmacological Profiles
Research indicates that this compound may exhibit:
- Anticancer Properties : By inhibiting tumor growth through modulation of signaling pathways.
- Antimicrobial Activity : Effective against a range of pathogens, suggesting potential as an antibiotic agent.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Inhibition of Enzymes :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induced apoptosis | |
| Antimicrobial | E. coli | Inhibition of growth | |
| Enzyme Inhibition | Proteases | Reduced activity |
Synthesis Pathway Overview
| Step | Description |
|---|---|
| 1 | Synthesis of tert-butyl carbamate |
| 2 | Coupling with Fmoc-protected amino acids |
| 3 | Formation of quinoline derivatives |
| 4 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
